![molecular formula C8H18Cl2N4O B2370080 {1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride CAS No. 1609407-91-1](/img/structure/B2370080.png)
{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride” is a chemical compound with the CAS Number 1609407-91-1 . Its molecular formula is C8H18Cl2N4O and it has a molecular weight of 257.16072 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully available. The molecular weight is 257.16072 . Other properties such as density, boiling point, melting point, and flash point are not specified .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives, highlighting their potential antimicrobial activities. These compounds, including variants of 1,2,4-triazol-3-one derivatives, have been shown to possess good to moderate activity against test microorganisms (Bektaş et al., 2007).
Biological Activities in Clinical Drugs
1,2,4-triazoles play a vital role in clinical drugs, showing significant biological activities. They are used in drugs like Rizatriptan (anti-migraine), Ribavirin (antiviral), and others, demonstrating the versatility of the triazole motif in therapeutic applications (Prasad et al., 2021).
Anticancer Potential
Several studies have synthesized 1,2,4-triazole derivatives and evaluated them for anticancer activity. Specific 1,2,4-triazole derivatives were screened against various cancer cell lines, including breast, ovarian, and prostate cancers, indicating their potential in cancer treatment (Bekircan et al., 2008).
Antimicrobial and Enzyme Inhibition Activities
Compounds synthesized from 1,2,4-triazole derivatives have shown antimicrobial properties. They also exhibit inhibitory activities against enzymes like lipases and ureases, suggesting their potential in treating enzyme-related disorders (Özil et al., 2015).
Anti-inflammatory and Analgesic Effects
Mannich bases containing 1,2,4-triazole derivatives have been synthesized and tested for anti-inflammatory and analgesic properties. Some derivatives demonstrated promising results in these therapeutic areas (Sujith et al., 2009).
Propriétés
IUPAC Name |
1-[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O.2ClH/c1-7(9)8-11-10-6-12(8)4-3-5-13-2;;/h6-7H,3-5,9H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMWCJJPZVLNRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1CCCOC)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

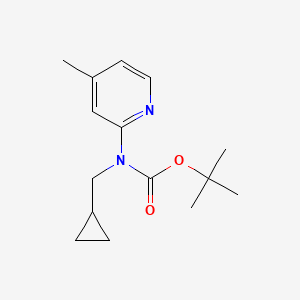
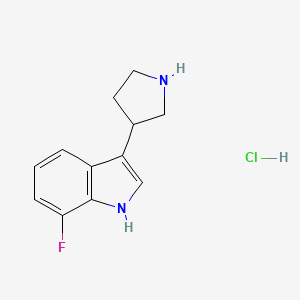
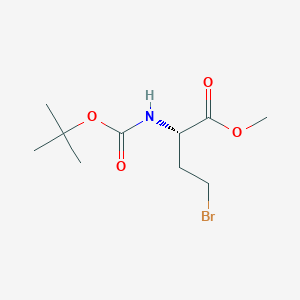
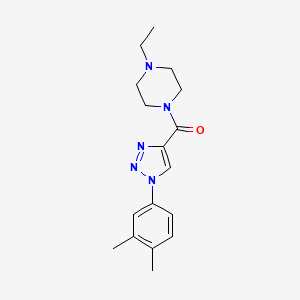
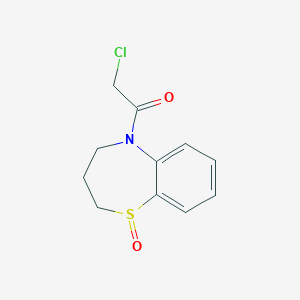

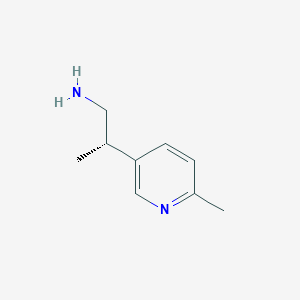
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2370012.png)
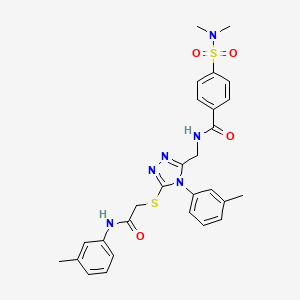

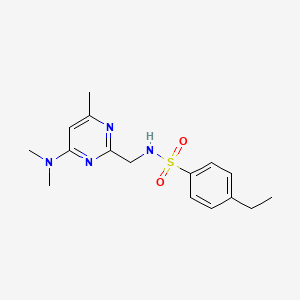
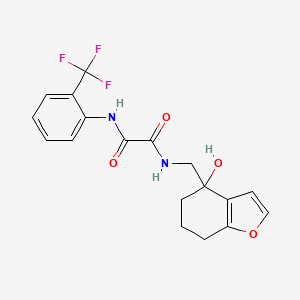
![(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2370018.png)
